![molecular formula C11H17N3OS B4181178 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide](/img/structure/B4181178.png)
5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide
Overview
Description
5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide, also known as MTPTC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been shown to have significant biochemical and physiological effects in various experimental models. In cancer research, 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been found to inhibit tumor growth, induce apoptosis, and decrease angiogenesis. In diabetes research, 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce oxidative stress. In inflammation research, 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been demonstrated to reduce inflammation, oxidative stress, and tissue damage.
Advantages and Limitations for Lab Experiments
5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide. One potential direction is to investigate the therapeutic potential of 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop new 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact molecular mechanisms underlying the therapeutic effects of 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide.
Scientific Research Applications
5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been found to improve glucose tolerance and insulin sensitivity. In inflammation research, 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been demonstrated to reduce inflammation and oxidative stress.
properties
IUPAC Name |
5-methyl-N-(4-methylpiperazin-1-yl)thiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9-7-10(8-16-9)11(15)12-14-5-3-13(2)4-6-14/h7-8H,3-6H2,1-2H3,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWYSVSWZKUCSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-methylpiperazin-1-yl)thiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.